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Compound of Interest

Compound Name: 5-oxo-furan-2-acetyl-CoA

Cat. No.: B1264515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-coenzyme A (acyl-CoA) analogues are indispensable tools in biochemistry and drug

discovery, serving as probes, substrates, and inhibitors to elucidate enzyme mechanisms and

identify therapeutic targets. 5-oxo-furan-2-acetyl-CoA is a novel synthetic acyl-CoA analogue

characterized by a furanone moiety in place of a traditional fatty acyl chain. This unique

structural feature suggests its potential as a mimic of endogenous acyl-CoA molecules or as a

targeted inhibitor for enzymes involved in fatty acid metabolism. The furan ring, a scaffold

present in numerous bioactive compounds, can offer distinct steric and electronic properties

that may enhance binding affinity and selectivity for target enzymes.[1]

These application notes provide a comprehensive guide for utilizing 5-oxo-furan-2-acetyl-CoA
to investigate key enzymes in fatty acid metabolic pathways, including Fatty Acid Synthase

(FAS), Acyl-CoA Synthetase (ACS), and Acyl-CoA Oxidase (ACO). The protocols detailed

herein are designed for screening potential inhibitory effects and characterizing the kinetic

interactions of this novel compound.

Potential Applications

Enzyme Inhibition Studies: To identify and characterize the inhibitory activity of 5-oxo-furan-
2-acetyl-CoA against enzymes critical to fatty acid synthesis and beta-oxidation.
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Substrate Specificity Determination: To assess whether 5-oxo-furan-2-acetyl-CoA can act

as a substrate for acyl-CoA-utilizing enzymes, providing insight into their active site

tolerance.

Mechanism of Action Studies: To investigate the mode of inhibition (e.g., competitive, non-

competitive, or irreversible) and to probe the structure-activity relationships of furan-

containing compounds in metabolic pathways.[1][2]

Metabolic Context and Potential Sites of Action
Fatty acid metabolism, encompassing both synthesis and beta-oxidation, is a central process in

cellular energy homeostasis. Dysregulation of these pathways is implicated in numerous

diseases, including metabolic syndrome, diabetes, and cancer, making the constituent

enzymes prime targets for therapeutic intervention. 5-oxo-furan-2-acetyl-CoA, as an analogue

of acetyl-CoA and other acyl-CoAs, is positioned to interact with several key enzymes within

these pathways.
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Potential Sites of Action for 5-oxo-furan-2-acetyl-CoA.
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Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data to illustrate how the inhibitory and kinetic

parameters of 5-oxo-furan-2-acetyl-CoA could be structured for clear comparison.

Table 1: Illustrative In Vitro Enzyme Inhibition Profile of 5-oxo-furan-2-acetyl-CoA

Enzyme Target IC₅₀ (µM) Kᵢ (µM)
Probable
Mechanism of
Inhibition

Fatty Acid Synthase

(FAS)
12.5 ± 1.8 5.8 ± 0.9

Competitive (vs.

Acetyl-CoA)

Acyl-CoA Synthetase

(ACS)
45.2 ± 5.1 22.1 ± 3.3 Mixed-Type

Acyl-CoA Oxidase

(ACO)
> 100 -

No significant

inhibition

Carnitine

Palmitoyltransferase 1

(CPT1)

88.9 ± 9.7 - Weak inhibition

Table 2: Illustrative Enzyme Kinetic Parameters for 5-oxo-furan-2-acetyl-CoA as a Substrate

Enzyme Kₘ (µM) Vₘₐₓ (µmol/min/mg)

Acyl-CoA Dehydrogenase

(Short-Chain)
75.3 ± 8.2 0.15 ± 0.02

Acyl-CoA Thioesterase 210.6 ± 25.4 0.04 ± 0.01

Experimental Protocols
The following protocols provide detailed methodologies for assessing the interaction of 5-oxo-
furan-2-acetyl-CoA with key enzymes in fatty acid metabolism.
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Protocol 1: In Vitro Fatty Acid Synthase (FAS) Inhibition
Assay
This protocol describes a spectrophotometric assay to determine the inhibitory effect of 5-oxo-
furan-2-acetyl-CoA on FAS activity by monitoring the rate of NADPH oxidation. The activity of

FASN is commonly measured using a spectrophotometry-based assay that monitors the

consumption of the reactant NADPH.[3]
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Workflow for FAS Inhibition Assay.

1. Principle FAS catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-

CoA, utilizing NADPH as a reducing agent. The rate of FAS activity is directly proportional to
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the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340

nm.

2. Materials and Reagents

Purified recombinant human FAS

Acetyl-CoA

Malonyl-CoA

NADPH

5-oxo-furan-2-acetyl-CoA (dissolved in DMSO or assay buffer)

Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT

96-well UV-transparent microplate

Spectrophotometer capable of kinetic measurements at 340 nm

3. Procedure

Prepare a reaction master mix containing assay buffer, 50 µM acetyl-CoA, and 200 µM

NADPH.

In a 96-well plate, add 180 µL of the master mix to each well.

Add 2 µL of 5-oxo-furan-2-acetyl-CoA at various concentrations (e.g., 0.1 µM to 100 µM) to

the sample wells. Add 2 µL of the vehicle (e.g., DMSO) to the control wells.

Add 10 µg of purified FAS enzyme to each well.

Pre-incubate the plate at 37°C for 15-30 minutes to allow for potential slow-binding inhibition.

[4]

Initiate the reaction by adding 10 µL of 1 mM malonyl-CoA to each well (final concentration:

50 µM).
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Immediately place the plate in the spectrophotometer and measure the decrease in

absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

4. Data Analysis

Calculate the rate of reaction (V) as the change in absorbance per minute (ΔA340/min) from

the linear portion of the kinetic curve.

Calculate the percentage of inhibition for each concentration of 5-oxo-furan-2-acetyl-CoA
using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Acyl-CoA Synthetase (ACS) Coupled Enzyme
Assay
This protocol outlines a fluorometric coupled assay to measure the activity of ACS. The

product, acyl-CoA, is oxidized by acyl-CoA oxidase, generating hydrogen peroxide (H₂O₂),

which is then detected using a fluorescent probe. This method is adapted from commercially

available kits.

1. Principle ACS catalyzes the formation of an acyl-CoA from a fatty acid, CoA, and ATP.[5] The

resulting acyl-CoA is then oxidized by acyl-CoA oxidase (ACO), producing H₂O₂. In the

presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to generate a highly

fluorescent product, which can be measured.

2. Materials and Reagents

Purified recombinant human ACS

Coenzyme A (CoA)

ATP

Fatty acid substrate (e.g., oleic acid)
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5-oxo-furan-2-acetyl-CoA

Acyl-CoA Oxidase (ACO)

Horseradish Peroxidase (HRP)

Fluorescent Probe (e.g., Amplex Red or similar)

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

96-well black, clear-bottom microplate

Fluorometric microplate reader (e.g., Ex/Em = 535/587 nm)

3. Procedure

Prepare a reaction mix containing assay buffer, 0.5 mM CoA, 2 mM ATP, 50 µM fatty acid

substrate, 0.2 U/mL ACO, 1 U/mL HRP, and 50 µM fluorescent probe.

To test for inhibitory activity, add 5-oxo-furan-2-acetyl-CoA at various concentrations to the

sample wells. Add vehicle to control wells.

Add 5-10 µg of purified ACS enzyme to each well.

Bring the final volume in each well to 100 µL with the reaction mix.

Incubate the plate at 37°C, protected from light, for 30-60 minutes.

Measure the fluorescence using a microplate reader at the appropriate excitation and

emission wavelengths.

4. Data Analysis

Subtract the fluorescence of a no-enzyme blank from all readings.

Calculate the percentage of inhibition as described in Protocol 1.

To test if 5-oxo-furan-2-acetyl-CoA is a substrate, omit the fatty acid from the reaction mix

and add the test compound. An increase in fluorescence over background indicates that it is
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being converted to its CoA derivative and subsequently oxidized.

Protocol 3: Acyl-CoA Oxidase (ACO) Activity Assay
This protocol describes a colorimetric, peroxidase-coupled assay to directly measure ACO

activity, useful for determining if 5-oxo-furan-2-acetyl-CoA can act as a substrate or inhibitor

for this enzyme.

1. Principle ACO catalyzes the oxidation of an acyl-CoA substrate, producing H₂O₂. The H₂O₂

is then used by HRP to oxidize a chromogenic substrate, resulting in a colored product that can

be measured spectrophotometrically.[6]

2. Materials and Reagents

Purified recombinant ACO

5-oxo-furan-2-acetyl-CoA

Palmitoyl-CoA (as a positive control substrate)

Horseradish Peroxidase (HRP)

Chromogenic Substrate (e.g., 4-Aminoantipyrine with phenol)

Assay Buffer: 50 mM MES, pH 8.0

96-well clear microplate

Spectrophotometer

3. Procedure

Prepare a reaction cocktail in a suitable container with 1.6 mM 4-Aminoantipyrine, 22 mM

Phenol, and 100 units/mL HRP in Assay Buffer.

To test for inhibition, add 50 µM Palmitoyl-CoA (or another suitable ACO substrate) to each

well.
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Add 5-oxo-furan-2-acetyl-CoA at various concentrations to sample wells and vehicle to

control wells.

To test as a substrate, omit Palmitoyl-CoA and add 5-oxo-furan-2-acetyl-CoA at various

concentrations.

Add purified ACO enzyme (e.g., 0.15 - 0.30 units/ml) to each well to initiate the reaction.

Incubate at 30°C and monitor the increase in absorbance at 500 nm for 5-10 minutes.

4. Data Analysis

Calculate the rate of reaction (ΔA500/min) from the linear portion of the curve.

Determine the percentage of inhibition or relative substrate activity by comparing the rates of

sample wells to the appropriate controls.

If used as a substrate, kinetic parameters (Kₘ, Vₘₐₓ) can be determined by plotting the

reaction rate against a range of 5-oxo-furan-2-acetyl-CoA concentrations and fitting the

data to the Michaelis-Menten equation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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